![molecular formula C19H20N4O2S B5220406 N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as MPPTU, is a chemical compound with potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties. MPPTU has been synthesized and evaluated for its biological activity, and its mechanism of action has been investigated.
Wirkmechanismus
The mechanism of action of MPPTU is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. It has been reported to inhibit the activity of the enzyme carbonic anhydrase, which is involved in tumor growth and metastasis. MPPTU also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, it has been shown to regulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MPPTU has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPPTU also reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPPTU has several advantages for lab experiments, including its easy synthesis and availability, low toxicity, and diverse pharmacological properties. However, there are also some limitations to its use in research. For example, its mechanism of action is not fully understood, and its pharmacokinetics and pharmacodynamics have not been extensively studied. Furthermore, its efficacy and safety in humans have not been established, and more preclinical and clinical studies are needed to evaluate its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on MPPTU. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. Another area is to investigate its efficacy and safety in animal models of various diseases, including cancer, inflammation, and neurological disorders. Moreover, there is a need to optimize its pharmacokinetics and pharmacodynamics to enhance its therapeutic potential. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential as a therapeutic agent.
Synthesemethoden
MPPTU can be synthesized by reacting 2-methoxyaniline with 1-phenylpropyl isothiocyanate to form the intermediate compound, which is then treated with urea and potassium carbonate to obtain the final product. The synthesis method has been optimized to achieve a high yield and purity of MPPTU. The chemical structure of MPPTU has been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPPTU has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. MPPTU also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-14(13-9-5-4-6-10-13)17-22-23-19(26-17)21-18(24)20-15-11-7-8-12-16(15)25-2/h4-12,14H,3H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQHXAFGDGQHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
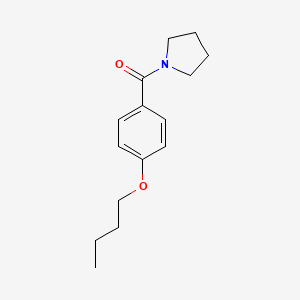
![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
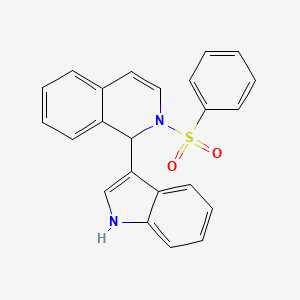
![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
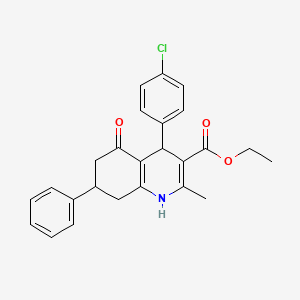
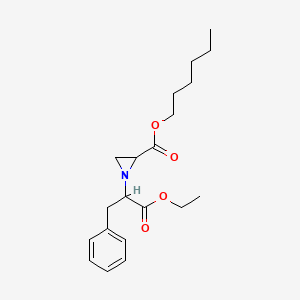
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
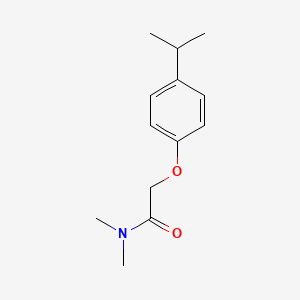
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)